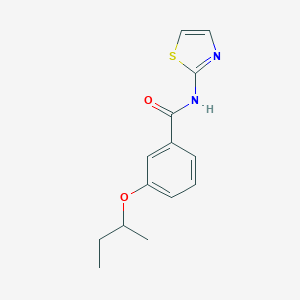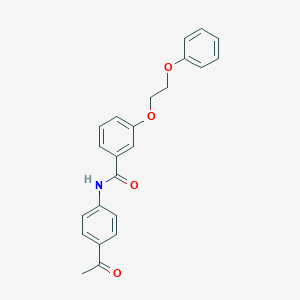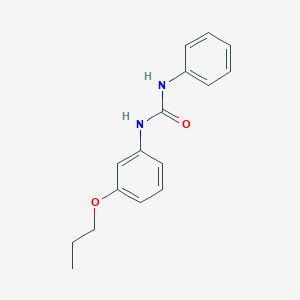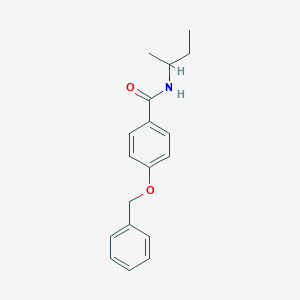![molecular formula C21H17ClN2O2 B267125 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267125.png)
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide, also known as CI-1040, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. MAPK pathway is a signaling pathway that controls cell growth, proliferation, differentiation, and survival. The dysregulation of this pathway is implicated in many diseases, including cancer, inflammation, and neurodegeneration. CI-1040 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide inhibits the MAPK pathway by binding to and inhibiting the activity of the MAPK kinase (MEK) enzymes. MEK enzymes are upstream regulators of the MAPK pathway and are required for the activation of downstream effectors, such as extracellular signal-regulated kinases (ERKs). Inhibition of MEK activity leads to the inhibition of ERK activation and downstream signaling, resulting in the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide inhibits cell growth and proliferation, induces cell cycle arrest, and promotes apoptosis. In addition, 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In non-cancer cells, 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use and administer in vitro and in vivo. It has a well-defined mechanism of action, which allows for precise targeting of the MAPK pathway. It has been extensively studied, which provides a wealth of information on its pharmacological properties. However, 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide also has some limitations. It has limited solubility in water, which can make it difficult to use in certain experimental settings. It has a short half-life in vivo, which can limit its efficacy in animal models and clinical trials.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. One direction is the development of more potent and selective MEK inhibitors, which can overcome the limitations of 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. Another direction is the identification of biomarkers that can predict the response of cancer cells to MEK inhibitors, which can help to personalize cancer treatment. Another direction is the combination of MEK inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance their efficacy. Finally, the use of MEK inhibitors in combination with chemotherapy and radiation therapy is an area of active investigation, which has the potential to improve the outcomes of cancer patients.
Métodos De Síntesis
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide is synthesized from 2-chlorobenzoyl chloride and 4-(methylanilino)benzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent, such as dichloromethane. The resulting product is purified by column chromatography or recrystallization. The synthesis of 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been studied extensively for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been tested in clinical trials for the treatment of various types of cancer, including melanoma, pancreatic cancer, and colorectal cancer. The results of these trials have been mixed, with some showing promising results and others showing limited efficacy.
Propiedades
Nombre del producto |
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide |
|---|---|
Fórmula molecular |
C21H17ClN2O2 |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
2-chloro-N-[4-[methyl(phenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H17ClN2O2/c1-24(17-7-3-2-4-8-17)21(26)15-11-13-16(14-12-15)23-20(25)18-9-5-6-10-19(18)22/h2-14H,1H3,(H,23,25) |
Clave InChI |
QZRKEWLSWLXOKO-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267043.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B267044.png)

![4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B267048.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B267050.png)
![2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)
![4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B267054.png)

![N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267058.png)


![2-{[2-(Allyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267065.png)